Isoquinoline-6-carbonitrile

Beschreibung

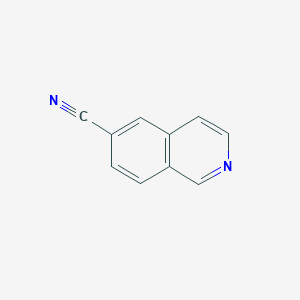

Structure

3D Structure

Eigenschaften

IUPAC Name |

isoquinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSWGUBEMVRKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630856 | |

| Record name | Isoquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106778-42-1 | |

| Record name | Isoquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoquinoline-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Isoquinoline-6-carbonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoquinoline-6-carbonitrile, a heterocyclic aromatic compound, is a molecule of significant interest in medicinal chemistry and materials science. The isoquinoline scaffold is a core structural motif in numerous natural alkaloids and synthetic compounds with a wide range of pharmacological activities. The introduction of a carbonitrile group at the 6-position offers a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound.

Chemical Structure and Identifiers

The structure of this compound consists of a fused benzene and pyridine ring system, with a nitrile (-C≡N) group attached to the carbon at the 6-position of the isoquinoline core.

Key Identifiers: [1]

-

IUPAC Name: this compound

-

Synonyms: 6-Cyanoisoquinoline

-

CAS Number: 106778-42-1

-

Molecular Formula: C₁₀H₆N₂

-

InChI: 1S/C10H6N2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H

-

InChIKey: DCSWGUBEMVRKQO-UHFFFAOYSA-N

-

SMILES: C1=CC2=C(C=CN=C2)C=C1C#N

Physicochemical Properties

| Property | This compound (Computed/Unavailable) | Isoquinoline-1-carbonitrile (Experimental) | Isoquinoline-4-carbonitrile (Experimental) | 3-Isoquinolinecarbonitrile (Experimental) |

| Molecular Weight | 154.17 g/mol [1] | 154.17 g/mol [3] | 154.17 g/mol | 154.171 g/mol [4] |

| Melting Point | Data not available | 90-92 °C[5] | 104 °C[6] | 127.5-128 °C[4] |

| Boiling Point | Data not available | 348.9 ± 15.0 °C (Predicted)[5] | 329 °C at 760 mmHg[6] | Not available[4] |

| Solubility | Data not available | Insoluble in water[5] | Data not available | Data not available |

| Topological Polar Surface Area | 36.7 Ų (Computed)[1] | 36.7 Ų (Computed)[3] | Data not available | 36.7 Ų (Computed)[7] |

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of the isoquinoline core and the nitrile functional group.

-

¹H NMR: Aromatic protons on the isoquinoline ring are expected to appear in the range of 7.0-9.0 ppm.

-

¹³C NMR: The spectrum would show signals for the ten carbon atoms of the isoquinoline ring system and the carbon of the nitrile group (typically around 110-120 ppm).

-

FT-IR: A characteristic sharp peak for the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 154.

Experimental Protocols

A direct and detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a common and plausible synthetic route involves the cyanation of a 6-substituted isoquinoline, such as 6-bromoisoquinoline. Several methods for the cyanation of aryl halides are well-established.

Representative Protocol: Palladium-Catalyzed Cyanation of 6-Bromoisoquinoline (Microwave-Assisted)

This protocol is adapted from a general method for the rapid palladium-catalyzed cyanation of aryl bromides using microwave irradiation.[8]

Materials:

-

6-Bromoisoquinoline

-

Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Potassium carbonate (K₂CO₃)

-

Palladium catalyst (e.g., a palladacycle complex)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

In a microwave reaction vessel, combine 6-bromoisoquinoline (1.0 equiv), potassium ferrocyanide trihydrate (0.22 equiv), potassium carbonate (1.0 equiv), and a palladium catalyst (0.5 mol%).

-

Add N,N-dimethylformamide (DMF) as the solvent.

-

Seal the vessel and subject it to microwave irradiation at 130 °C for 20 minutes.

-

After cooling, dilute the reaction mixture with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Synthetic Pathways to the Isoquinoline Core

The synthesis of the isoquinoline scaffold is a fundamental aspect of obtaining derivatives like this compound. Several named reactions are classically employed for this purpose.

Caption: Key named reactions for the synthesis of the isoquinoline ring system.

Biological and Medicinal Context

While specific signaling pathways involving this compound have not been detailed in the available literature, the broader class of isoquinoline alkaloids exhibits a wide range of biological activities.[9] These activities often stem from their ability to interact with various enzymes and receptors within cellular signaling cascades. For instance, many isoquinoline derivatives are known to act as kinase inhibitors, which are crucial regulators of cell signaling.[9] The functionalization at the 6-position, as in this compound, provides a key site for derivatization to modulate pharmacological profiles and develop novel therapeutic agents.[10]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in synthetic and medicinal chemistry. While a comprehensive set of experimental physicochemical data is not currently in the public domain, its chemical structure and reactivity are well-defined. The synthesis can be approached through established methods for the cyanation of aryl halides, and the core isoquinoline scaffold is accessible via several classic named reactions. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

- 1. This compound | C10H6N2 | CID 23130705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1-Isoquinolinecarbonitrile | C10H6N2 | CID 306057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1-Isoquinolinecarbonitrile CAS#: 1198-30-7 [m.chemicalbook.com]

- 6. Isoquinoline-4-carbonitrile | 34846-65-6 [sigmaaldrich.com]

- 7. 3-Isoquinolinecarbonitrile | C10H6N2 | CID 5076808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 10. benchchem.com [benchchem.com]

Spectroscopic and Structural Characterization of Isoquinoline-6-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of isoquinoline-6-carbonitrile. Due to the limited availability of public experimental data for this specific molecule, this document outlines the predicted spectroscopic data based on the analysis of the isoquinoline scaffold and related nitrile compounds. Furthermore, it details standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and verification of synthesized this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from known data of analogous structures, including isoquinoline and various nitrile-substituted aromatic compounds.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~9.3 | s | - |

| H-3 | ~8.6 | d | ~5.5 |

| H-4 | ~7.8 | d | ~5.5 |

| H-5 | ~8.2 | d | ~8.5 |

| H-7 | ~7.9 | dd | ~8.5, ~1.5 |

| H-8 | ~8.1 | d | ~8.5 |

Note: Spectra are predicted for a standard deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). Actual values may vary based on solvent and experimental conditions.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~152 |

| C-3 | ~144 |

| C-4 | ~122 |

| C-4a | ~136 |

| C-5 | ~130 |

| C-6 | ~112 |

| C-7 | ~132 |

| C-8 | ~129 |

| C-8a | ~128 |

| CN | ~118 |

Note: The carbon atom of the nitrile group (CN) is expected to have a chemical shift in the range of 115-120 ppm.[4]

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Nitrile (C≡N) stretch | 2230-2210 | Sharp, Medium |

| Aromatic C=C stretch | 1650-1450 | Medium to Strong |

| C-H in-plane bend | 1300-1000 | Medium |

| C-H out-of-plane bend | 900-675 | Strong |

Note: The sharp absorption band for the nitrile group is a key diagnostic feature in the IR spectrum.[5]

Table 4: Predicted Mass Spectrometry (MS) Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₆N₂ |

| Molecular Weight | 154.17 g/mol |

| Monoisotopic Mass | 154.0531 u |

| Major Fragment Ion (m/z) | 127 ([M-HCN]⁺) |

Note: The expected molecular ion peak [M]⁺ would be observed at m/z 154. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.[6][7]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the chemical environment of each proton and carbon atom.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (TMS).[8][9]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, methylene chloride) that has minimal absorption in the regions of interest.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern for structural confirmation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

EI-MS: Acquire the mass spectrum to observe the molecular ion [M]⁺ and its fragmentation pattern.

-

-

Data Analysis: Determine the molecular weight from the m/z of the molecular ion. For high-resolution mass spectrometry (HRMS), compare the measured accurate mass to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further support the proposed structure.[4]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. Isoquinoline [webbook.nist.gov]

- 2. Isoquinoline(119-65-3) 13C NMR [m.chemicalbook.com]

- 3. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 4. benchchem.com [benchchem.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 1-Isoquinolinecarbonitrile | C10H6N2 | CID 306057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C10H6N2 | CID 23130705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Synthesis of Isoquinoline-6-carbonitrile from 6-Bromoisoquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for the preparation of isoquinoline-6-carbonitrile from 6-bromoisoquinoline. This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the development of various therapeutic agents. This document details three primary cyanation methodologies: Palladium-Catalyzed Cyanation, Nickel-Catalyzed Cyanation, and the Rosenmund-von Braun reaction. For each method, a comparative analysis of reaction conditions, yields, and reagent toxicity is presented in structured tables. Detailed, step-by-step experimental protocols are provided for each key transformation. Furthermore, this guide includes visualizations of the experimental workflow and the catalytic cycles for the transition metal-catalyzed reactions, rendered using Graphviz to facilitate a deeper understanding of the underlying chemical processes.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities. The functionalization of the isoquinoline core is a cornerstone of many drug discovery programs. This compound, in particular, offers a versatile platform for further chemical modifications. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles, while the isoquinoline nitrogen provides a site for quaternization and N-oxide formation. The synthesis of this key intermediate from the readily available 6-bromoisoquinoline is a critical transformation for which several effective methods have been developed. This guide provides a detailed examination of the most important synthetic strategies to effect this conversion, with a focus on providing practical, reproducible experimental protocols and comparative data to aid researchers in selecting the optimal method for their specific needs.

Synthetic Methodologies and Data Presentation

The conversion of 6-bromoisoquinoline to this compound is primarily achieved through nucleophilic substitution of the bromine atom with a cyanide group. The most common and effective methods employ transition metal catalysis or copper-mediated cyanation.

Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation is a robust and widely used method for the synthesis of aryl nitriles from aryl halides. These reactions typically proceed under mild conditions and exhibit high functional group tolerance.[1] A variety of cyanide sources can be employed, with potassium ferrocyanide (K₄[Fe(CN)₆]) being a less toxic and safer alternative to reagents like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN).[2]

Table 1: Palladium-Catalyzed Cyanation of 6-Bromoisoquinoline

| Parameter | Microwave-Assisted Protocol |

| Cyanide Source | Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O) |

| Catalyst | Palladacycle complex |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 130 °C |

| Reaction Time | 20 minutes |

| Yield (%) | 90-95 (representative for aryl bromides) |

Nickel-Catalyzed Cyanation

Nickel-catalyzed cyanation has emerged as a cost-effective and efficient alternative to palladium-based systems.[3] These reactions can also utilize less toxic cyanide sources and offer a broad substrate scope.

Table 2: Nickel-Catalyzed Cyanation of 6-Bromoisoquinoline

| Parameter | Representative Protocol |

| Cyanide Source | Potassium Ferrocyanide (K₄[Fe(CN)₆]) |

| Catalyst | Nickel(II) precatalyst (e.g., (dppf)NiCl₂) |

| Ligand | JosiPhos |

| Solvent | n-Butanol/Water (1:1) |

| Temperature | 100 °C |

| Reaction Time | 12 hours |

| Yield (%) | ~85 (representative) |

Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a classical method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide (CuCN).[4][5][6] This reaction often requires high temperatures and polar aprotic solvents.[7]

Table 3: Rosenmund-von Braun Reaction of 6-Bromoisoquinoline

| Parameter | Classical Protocol |

| Cyanide Source | Copper(I) Cyanide (CuCN) |

| Solvent | N,N-Dimethylformamide (DMF) or Pyridine |

| Temperature | 150-200 °C |

| Reaction Time | Several hours |

| Yield (%) | Variable, substrate-dependent |

Experimental Protocols

General Experimental Workflow

The general workflow for the synthesis of this compound from 6-bromoisoquinoline involves the setup of the reaction under an inert atmosphere, followed by the reaction itself, workup, and purification of the final product.

Caption: General experimental workflow for the synthesis.

Protocol 1: Palladium-Catalyzed Cyanation (Microwave-Assisted)

This protocol is a representative example of a rapid palladium-catalyzed cyanation using microwave irradiation.

Materials:

-

6-Bromoisoquinoline

-

Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

-

Potassium carbonate (K₂CO₃)

-

Palladacycle catalyst (e.g., Buchwald's G3-XPhos)

-

N,N-Dimethylformamide (DMF)

-

Microwave reaction vessel

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

To a microwave reaction vessel, add 6-bromoisoquinoline (1.0 equiv), potassium ferrocyanide trihydrate (0.22 equiv), potassium carbonate (1.0 equiv), and the palladacycle catalyst (0.5 mol%).

-

Add N,N-dimethylformamide (DMF) to the vessel.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the reaction mixture at 130 °C for 20 minutes.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield this compound.

Protocol 2: Nickel-Catalyzed Cyanation

This method utilizes a nickel catalyst and a non-toxic cyanide source.

Materials:

-

6-Bromoisoquinoline

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Nickel(II) precatalyst (e.g., (dppf)NiCl₂)

-

JosiPhos ligand

-

n-Butanol

-

Water (degassed)

-

Glovebox

-

Reaction vial with a stir bar

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Column chromatography supplies

Procedure:

-

Inside a glovebox, charge a reaction vial with 6-bromoisoquinoline (1.0 equiv), potassium ferrocyanide (0.5 equiv), the Nickel(II) precatalyst (5 mol%), and the JosiPhos ligand (5 mol%).

-

Seal the vial and remove it from the glovebox.

-

Add a degassed 1:1 mixture of n-butanol and water to the vial.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

-

After cooling to room temperature, separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 3: Rosenmund-von Braun Reaction

This classical method uses copper(I) cyanide at elevated temperatures.

Materials:

-

6-Bromoisoquinoline

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF) or Pyridine

-

Reaction flask with a reflux condenser

-

Heating mantle

-

Ethyl acetate

-

Aqueous ammonia

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Column chromatography supplies

Procedure:

-

In a reaction flask equipped with a reflux condenser, dissolve 6-bromoisoquinoline (1.0 equiv) in DMF or pyridine.

-

Add copper(I) cyanide (1.2-1.5 equiv) to the solution.

-

Heat the reaction mixture to reflux (typically 150-200 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and pour it into a solution of aqueous ammonia.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Catalytic Cycles

Palladium-Catalyzed Cyanation Cycle

The catalytic cycle for palladium-catalyzed cyanation of aryl halides generally involves oxidative addition, transmetalation, and reductive elimination steps.

Caption: Palladium-catalyzed cyanation cycle.

Nickel-Catalyzed Cyanation Cycle

Similar to palladium, the nickel-catalyzed cyanation of aryl halides is believed to proceed through a Ni(0)/Ni(II) catalytic cycle.

Caption: Nickel-catalyzed cyanation cycle.

Rosenmund-von Braun Reaction Mechanism

The mechanism of the Rosenmund-von Braun reaction is thought to involve an oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination.

Caption: Rosenmund-von Braun reaction mechanism.

Conclusion

The synthesis of this compound from 6-bromoisoquinoline can be effectively achieved through several methodologies, with palladium- and nickel-catalyzed cyanations offering milder conditions and the use of less toxic reagents compared to the classical Rosenmund-von Braun reaction. The choice of method will depend on factors such as available equipment (e.g., microwave reactor), cost considerations, and desired reaction scale. This guide provides the necessary data and detailed protocols to enable researchers to make an informed decision and successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. synarchive.com [synarchive.com]

- 5. benchchem.com [benchchem.com]

- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]

Potential Biological Activities of Isoquinoline-6-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of Isoquinoline-6-carbonitrile is limited in publicly available scientific literature. This guide, therefore, extrapolates potential activities and methodologies based on studies of structurally similar isoquinoline and quinoline derivatives. The information presented is intended for research and informational purposes only and should be validated by dedicated experimental studies.

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural and synthetic compounds exhibiting a wide spectrum of pharmacological activities.[1][2][3][4] Derivatives of isoquinoline have been extensively explored for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][5][6] The introduction of a carbonitrile (cyano) group, a versatile functional group, at the 6-position of the isoquinoline ring presents an intriguing candidate for drug discovery. This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound, drawing parallels from related compounds and outlining prospective experimental approaches for its evaluation.

Potential Biological Activities and Mechanisms of Action

Based on the known bioactivities of related isoquinoline and quinoline derivatives, this compound could potentially exhibit the following pharmacological effects:

Anticancer Activity

Numerous isoquinoline alkaloids and their synthetic derivatives have demonstrated potent anticancer properties.[4] The proposed mechanisms often involve the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and various kinases.[1] Furthermore, some derivatives have been shown to induce apoptosis in cancer cells.

Studies on structurally related quinoline derivatives, such as brominated and cyanated 8-hydroxyquinolines, have shown significant cytotoxic and antiproliferative properties against various cancer cell lines.[7] For instance, 5,7-dicyano-8-hydroxyquinoline has demonstrated notable activity against HeLa and HT29 cancer cell lines.[7] This suggests that the cyano group, as present in this compound, could contribute to anticancer efficacy.

Antimicrobial Activity

The isoquinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents.[6] While specific data for this compound is scarce, studies on related structures like 6-methoxyquinoline-3-carbonitrile derivatives provide a basis for expecting potential antibacterial and antifungal activity. The mechanism of action for such compounds can involve the disruption of bacterial cell wall synthesis or inhibition of essential microbial enzymes.

Modulation of Signaling Pathways

Isoquinoline alkaloids are known to interact with and modulate various intracellular signaling pathways critical for cell fate and function.[5][8][9] Key pathways that could potentially be affected by this compound include:

-

NF-κB (Nuclear Factor-kappa B) Signaling Pathway: This pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer.[8] Some isoquinoline alkaloids have been shown to inhibit the NF-κB pathway, leading to anti-inflammatory effects.[4][8]

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Akt) Signaling Pathway: This is a major pathway that governs cell growth, proliferation, and survival.[4][8] Its aberrant activation is a common feature of many cancers, making it a prime target for therapeutic intervention. Certain isoquinoline derivatives have been investigated for their ability to modulate this pathway.[4][8]

-

MAPK (Mitogen-activated protein kinase) Signaling Pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9] Inhibition of this pathway is another mechanism through which isoquinoline compounds may exert their anticancer effects.[9]

Quantitative Data (Hypothetical)

The following table summarizes hypothetical quantitative data for the potential biological activities of this compound, based on reported values for structurally related compounds. This data is for illustrative purposes only and requires experimental validation.

| Biological Activity | Assay Type | Cell Line/Organism | Metric | Hypothetical Value (µM) | Reference Compound(s) |

| Anticancer | MTT Assay | HeLa (Cervical Cancer) | IC₅₀ | 10 - 50 | 5,7-Dicyano-8-hydroxyquinoline[7] |

| MTT Assay | HT29 (Colon Cancer) | IC₅₀ | 15 - 60 | 5,7-Dicyano-8-hydroxyquinoline[7] | |

| Topoisomerase I Inhibition | - | IC₅₀ | 5 - 25 | Brominated quinolines[7] | |

| Antimicrobial | Broth Microdilution | Staphylococcus aureus | MIC | 16 - 64 | 6-Methoxyquinoline-3-carbonitrile derivatives |

| Broth Microdilution | Escherichia coli | MIC | 32 - 128 | 6-Methoxyquinoline-3-carbonitrile derivatives | |

| Broth Microdilution | Candida albicans | MIC | 8 - 32 | 6-Methoxyquinoline-3-carbonitrile derivatives |

IC₅₀: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the potential biological activities of this compound are provided below.

Cell Viability (MTT) Assay for Anticancer Screening

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, HT29) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in the culture medium to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Broth Microdilution Assay for Antimicrobial Screening

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Signaling Pathways and Workflows

Potential Signaling Pathways

The following diagrams illustrate the general signaling pathways that are often modulated by isoquinoline derivatives and could be potential targets for this compound.

Caption: Potential inhibition of the NF-κB signaling pathway.

Caption: Potential modulation of the PI3K/Akt signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for the initial biological evaluation of this compound.

Caption: General workflow for biological evaluation.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound, in the context of the broader isoquinoline class of compounds, suggests a promising potential for various biological activities, particularly in the realms of anticancer and antimicrobial research. The proposed experimental protocols and workflows provide a foundational framework for initiating the investigation of this compound. Further research is warranted to elucidate the specific biological profile of this compound and to validate its potential as a lead compound in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoquinoline-6-carbonitrile derivatives and their potential applications

An In-depth Technical Guide to Isoquinoline-6-carbonitrile Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent structural motif in a vast number of natural and synthetic compounds with a wide array of pharmacological activities.[1][2] The introduction of a carbonitrile group at the 6-position of the isoquinoline ring system offers a versatile handle for chemical modification, enabling the fine-tuning of physicochemical and biological properties. This technical guide provides a comprehensive overview of this compound derivatives, focusing on their synthesis, potential therapeutic applications, and the experimental methodologies used for their evaluation.

Synthesis of this compound Derivatives

The synthesis of functionalized this compound derivatives often begins with a pre-functionalized isoquinoline core, such as 6-bromoisoquinoline-1-carbonitrile. This key intermediate allows for the introduction of diverse substituents at the 6-position through robust and versatile palladium-catalyzed cross-coupling reactions.[3]

Experimental Protocols for Synthesis

a) Suzuki-Miyaura Coupling for C-C Bond Formation [3]

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 6-bromoisoquinoline-1-carbonitrile with various boronic acids or esters.

-

Materials:

-

6-Bromoisoquinoline-1-carbonitrile

-

Aryl or heteroaryl boronic acid/ester (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents)

-

Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

-

Solvent system (e.g., Toluene/H₂O)

-

-

Procedure:

-

In a Schlenk flask, dissolve 6-bromoisoquinoline-1-carbonitrile (1.0 equiv) and the boronic acid or ester (1.1-1.5 equiv) in the chosen solvent system.

-

Add the base (2.0-3.0 equiv) and the palladium catalyst (0.01-0.05 equiv).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-isoquinoline-1-carbonitrile derivative.

-

b) Buchwald-Hartwig Amination for C-N Bond Formation [3]

This protocol outlines a general procedure for the palladium-catalyzed amination of 6-bromoisoquinoline-1-carbonitrile with a variety of primary and secondary amines.

-

Materials:

-

6-Bromoisoquinoline-1-carbonitrile

-

Desired amine (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.10 equivalents)

-

Phosphine ligand (e.g., Xantphos, 0.04-0.20 equivalents)

-

Base (e.g., Cs₂CO₃, 2.0-3.0 equivalents)

-

Anhydrous solvent (e.g., dioxane or toluene)

-

-

Procedure:

-

To an oven-dried Schlenk tube, add 6-bromoisoquinoline-1-carbonitrile (1.0 equiv), the desired amine (1.2-1.5 equiv), the palladium catalyst (0.02-0.10 equiv), the phosphine ligand (0.04-0.20 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-aminoisoquinoline-1-carbonitrile derivative.

-

Synthesis Workflow Visualization

Caption: Synthetic routes to 6-substituted isoquinoline-1-carbonitriles.

Potential Applications and Biological Activity

Isoquinoline derivatives are known to interact with a multitude of biological targets, leading to their diverse pharmacological effects.[3] The strategic functionalization of the 6-position of the isoquinoline ring system offers a powerful approach to modulate the pharmacological profile and develop new therapeutic agents.[3]

Anticancer Activity

Many isoquinoline-based compounds have demonstrated significant antiproliferative effects through various mechanisms, including the inhibition of kinases, topoisomerases, and microtubule polymerization.[3][4]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Tetrahydroisoquinoline-stilbene derivative | A549 (Lung) | 0.025 | [4] |

| Tetrahydroisoquinoline-stilbene derivative | MCF-7 (Breast) | Not specified | [4] |

| Tetrahydroisoquinoline-stilbene derivative | HT-29 (Colorectal) | Not specified | [4] |

| 6-(5-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)pentyl)-3-hydroxypicolinaldehyde oxime | MCF-7 (Breast) | 21 | [4] |

| 6-(5-(6,7-dimethoxy-1-(4-(dimethylamino)phenyl)-3,4-dihydroisoquinolin-2(1H)-yl)pentyl)-3-hydroxypicolinaldehyde oxime | MCF-7 (Breast) | 7 | [4] |

| 6-(5-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)pentyl)-3-hydroxypicolinaldehyde oxime | MDA-MB-231 (Breast) | 22 | [4] |

| 6-(5-(6,7-dimethoxy-1-(4-(dimethylamino)phenyl)-3,4-dihydroisoquinolin-2(1H)-yl)pentyl)-3-hydroxypicolinaldehyde oxime | U251 (Glioblastoma) | 36 | [4] |

| Pyrrolo[1,2-a]quinoline derivative 9a | HCT-15 (Colon) | 0.197 | [5] |

| Pyrrolo[1,2-a]quinoline derivative 9a | SNB-75 (CNS) | 0.197 | [5] |

Kinase Inhibition and Signaling Pathways

A significant number of isoquinoline derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently deregulated cascade in various cancers and a key target for many inhibitors.[4][6][7]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

Isoquinoline derivatives have also shown promise as antimicrobial agents, with activity against a range of Gram-positive bacteria, including drug-resistant strains.[8][9]

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | 16 | [9][10] |

| Tricyclic Isoquinoline (8d) | Enterococcus faecium | 128 | [9][10] |

| Tricyclic Isoquinoline (8f) | Staphylococcus aureus | 32 | [9][10] |

| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | 32 | [9][10] |

| Tricyclic Isoquinoline (8f) | Enterococcus faecium | 64 | [9][10] |

| Alkynyl Isoquinoline (HSN584) | Staphylococcus aureus | 4-16 | [8] |

| Alkynyl Isoquinoline (HSN584) | Methicillin-resistant S. aureus (MRSA) | 4 | [8] |

| Alkynyl Isoquinoline (HSN739) | Staphylococcus aureus | 4-16 | [8] |

| Alkynyl Isoquinoline (HSN739) | Methicillin-resistant S. aureus (MRSA) | 8 | [8] |

Experimental Protocols for Biological Evaluation

In Vitro Kinase Activity Assay (Luminescence-Based)[11]

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

-

Materials:

-

Kinase of interest

-

Kinase substrate peptide

-

ATP

-

Test compound (e.g., this compound derivative)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

-

-

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO. A 10-point, 1:3 serial dilution is recommended, starting from 1 mM. Prepare a "no inhibitor" control (DMSO only).

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.

-

In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

-

Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

-

Biological Screening Workflow

Caption: A potential workflow for biological evaluation.

Conclusion

This compound derivatives represent a versatile and promising class of compounds in drug discovery. The ability to readily functionalize the 6-position through robust synthetic methodologies allows for the generation of diverse chemical libraries. These derivatives have demonstrated significant potential as anticancer, kinase inhibitory, and antimicrobial agents. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis and evaluation of novel this compound derivatives, paving the way for the development of new therapeutic agents.

References

- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives [mdpi.com]

- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to Isoquinoline-6-carbonitrile: Synthesis, Properties, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isoquinoline-6-carbonitrile, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document details its chemical properties, outlines synthetic approaches, and explores its potential biological activities and applications, with a focus on its relevance to kinase inhibition and cancer research.

Core Properties of this compound

This compound is a derivative of isoquinoline, a structural isomer of quinoline, both of which are benzopyridines. The presence of the nitrile group and the specific substitution pattern on the isoquinoline scaffold make it a valuable building block for the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 106778-42-1 | [1] |

| Molecular Formula | C₁₀H₆N₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

Synthetic Methodologies

While a direct, one-pot synthesis of this compound is not extensively documented in publicly available literature, a common and effective strategy involves a two-step process: the synthesis of a 6-substituted isoquinoline precursor, followed by the introduction of the nitrile group or functionalization at the 6-position. A key intermediate in many synthetic routes is 6-bromoisoquinoline.

Experimental Protocol: Synthesis of 6-Bromoisoquinoline

A robust method for the synthesis of 6-bromoisoquinoline involves the Pomeranz–Fritsch reaction or a related cyclization strategy from commercially available starting materials.[2]

Materials:

-

4-Bromobenzaldehyde

-

Aminoacetaldehyde dimethyl acetal

-

Toluene

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Ethyl chloroformate

-

Trimethyl phosphite

-

Titanium tetrachloride (TiCl₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal in anhydrous toluene is refluxed using a Dean-Stark apparatus for 12 hours.[3]

-

The solvent is removed under vacuum, and the residue is dissolved in anhydrous THF and cooled to -10 °C.[3]

-

Ethyl chloroformate is added, and the mixture is stirred for 10 minutes at -10 °C, then allowed to warm to room temperature.[3]

-

Trimethyl phosphite is added dropwise, and the reaction is stirred for 10 hours at room temperature.[3]

-

The solvent is evaporated, and the residue is dissolved in anhydrous DCM and stirred for 30 minutes.[3]

-

The mixture is cooled to 0 °C, and titanium tetrachloride is added dropwise. The reaction is then stirred at 40 °C for 6 days.[3]

-

The reaction is quenched by pouring it onto ice, and the pH is adjusted to 8-9 with 6N NaOH solution.[2]

-

The resulting suspension is extracted three times with EtOAc. The combined organic layers are then extracted with 3M HCl.[3]

-

The acidic aqueous layer is neutralized to pH 7-8 with 3N NaOH and extracted twice with EtOAc.[3]

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield 6-bromoisoquinoline.[3]

Experimental Protocol: Cyanation of 6-Bromoisoquinoline

The introduction of the nitrile group at the 6-position can be achieved through metal-catalyzed cyanation reactions.

Materials:

-

6-Bromoisoquinoline

-

Copper(I) cyanide (CuCN) or other cyanide sources

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

General Procedure:

-

6-Bromoisoquinoline is dissolved in a high-boiling point solvent such as DMF or NMP.[4]

-

Copper(I) cyanide is added to the solution.

-

The reaction mixture is heated to an elevated temperature and stirred for several hours, with the progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is cooled and worked up by quenching with an appropriate aqueous solution (e.g., sodium thiosulfate), followed by extraction with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Reactivity and Applications in Drug Development

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds, including many natural products and synthetic drugs.[1][5] this compound, with its reactive nitrile group and potential for functionalization at other positions, is a valuable intermediate for the synthesis of compound libraries for drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions

The isoquinoline core, particularly when substituted with a halogen at the 6-position (as in the precursor 6-bromoisoquinoline), is amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of diverse substituents to build molecular complexity.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromoisoquinoline Derivatives

This protocol describes a general procedure for the coupling of an arylboronic acid with a 6-bromoisoquinoline derivative.[1]

Materials:

-

6-Bromoisoquinoline derivative (1.0 equiv)

-

Arylboronic acid or ester (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask, the 6-bromoisoquinoline derivative, boronic acid, base, and palladium catalyst are combined.[1]

-

The flask is evacuated and backfilled with an inert gas three times.

-

The degassed solvent system is added via syringe.

-

The reaction mixture is heated to 80-100 °C and stirred for 2-12 hours, monitoring by TLC or LC-MS.[1]

-

After cooling, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).[1]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.[1]

Biological Significance and Signaling Pathways

Isoquinoline alkaloids and their synthetic derivatives have demonstrated a broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] Many of these effects are attributed to the inhibition of key enzymes, particularly protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][5]

While specific biological data for this compound is limited in public literature, the isoquinoline scaffold is known to interact with critical cancer-related signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[5][7]

Representative Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[5][8] Isoquinoline-based compounds have been investigated as inhibitors of kinases within this pathway.[9][10][11]

Caption: PI3K/Akt/mTOR pathway and potential inhibition by isoquinolines.

Representative Signaling Pathway: MAPK/ERK Inhibition

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the RAS-RAF-MEK-ERK pathway, is another critical signaling route that controls cell proliferation, differentiation, and survival. Its dysregulation is also a hallmark of many cancers.[12][13][14]

Caption: MAPK/ERK signaling pathway and potential points of inhibition.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its synthesis, while requiring a multi-step approach, utilizes well-established and robust chemical transformations. The broader class of isoquinoline derivatives has shown significant promise as inhibitors of key signaling pathways implicated in cancer and other diseases. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted and holds the potential to yield novel candidates for drug development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 13. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Pharmacological Screening of Novel Isoquinoline-6-carbonitrile Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies and data analysis involved in the pharmacological screening of novel isoquinoline-6-carbonitrile analogs. The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic inclusion of a carbonitrile group at the 6-position offers a unique opportunity to modulate the compound's electronic properties and potential for specific molecular interactions, making this class of analogs a promising area for drug discovery.

This document details standardized experimental protocols for primary and secondary screening, presents representative data for related compounds, and explores potential mechanisms of action through key signaling pathways.

General Screening Workflow

A typical pharmacological screening cascade for novel compounds begins with broad, high-throughput assays to identify initial "hits." These active compounds are then subjected to more detailed secondary screening and mechanism of action studies to validate their therapeutic potential.

Caption: A generalized workflow for the discovery and development of novel therapeutic agents.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are foundational for assessing the biological activity of newly synthesized this compound analogs.

Antiproliferative Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][5] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5][6]

Materials:

-

96-well flat-bottom sterile microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile phosphate-buffered saline (PBS).[2]

-

Detergent Reagent / Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[7]

-

Appropriate cell culture medium (e.g., RPMI 1640, DMEM) with 10% Fetal Bovine Serum (FBS).

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116).

-

Multi-well spectrophotometer (ELISA reader).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, visible purple precipitates will form in viable cells.[5][6]

-

Formazan Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.[8]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization.[5][6] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10]

Materials:

-

96-well round-bottom sterile microplates.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial/fungal inoculum adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL).[11]

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).

-

p-Iodonitrotetrazolium violet chloride (INT) or Resazurin solution (optional, as a growth indicator).

Procedure:

-

Plate Preparation: Add 100 µL of sterile broth medium to all wells of a 96-well microplate.

-

Serial Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the same row, mixing thoroughly at each step. Discard the final 100 µL from the last column of dilutions.[11]

-

Inoculation: Add 5 µL of the standardized microbial inoculum to each well, except for the sterility control wells.[11] The final volume in each well will be approximately 100-105 µL.

-

Controls: Include a growth control (medium + inoculum, no compound) and a sterility control (medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[9]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). If using a growth indicator, the MIC is the lowest concentration that prevents a color change.[12]

Mechanism of Action: Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the effect of a compound on cell cycle progression. It quantifies the proportion of cells in different phases (G0/G1, S, G2/M) by measuring the cellular DNA content using a fluorescent dye like Propidium Iodide (PI).[13]

Materials:

-

Flow cytometer.

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[1]

-

Cold 70% ethanol.

-

Phosphate-Buffered Saline (PBS).

-

Centrifuge tubes.

Procedure:

-

Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and incubate for 24 hours. Treat the cells with the this compound analog at its IC₅₀ concentration for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 200 x g for 5 minutes.[14]

-

Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add the cells dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at 4°C.[1][14]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with cold PBS. Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.[14]

-

Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.[14]

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000-20,000 events per sample.[15]

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content frequency histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[1] An accumulation of cells in a specific phase suggests a compound-induced cell cycle arrest.

Quantitative Data Presentation

While extensive pharmacological data for this compound analogs is not widely published, the following tables summarize the activity of structurally related isoquinoline and quinoline-carbonitrile derivatives to provide a benchmark for screening efforts.

Table 1: Antiproliferative Activity of Representative Cyano-Heterocyclic Analogs

| Compound ID | Structure / Class | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| 5e | 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile | Panel of 4 lines | GI₅₀ = 26 nM | [16] |

| 5h | 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile | Panel of 4 lines | GI₅₀ = 28 nM | [16] |

| Compound III | Quinolone-based | Panel of 4 lines | GI₅₀ = 3.30 µM | [16] |

| Phenylaminoisoquinolinequinone | Isoquinolinequinone | AGS (gastric) | IC₅₀ = 1.9 - >50 µM | [17] |

| Phenylaminoisoquinolinequinone | Isoquinolinequinone | SK-MES-1 (lung) | IC₅₀ = 2.4 - >50 µM | [17] |

| N-benzyl isoquinoline (37) | Benzylisoquinoline | HepG2 (liver) | IC₅₀ = 7.42 µM | [18] |

Table 2: Antimicrobial Activity of Representative Isoquinoline Analogs

| Compound ID | Structure / Class | Pathogen | Activity (MIC) | Reference |

| 8d | Tricyclic Isoquinoline | Staphylococcus aureus | 16 µg/mL | [14][19] |

| 8f | Tricyclic Isoquinoline | Staphylococcus aureus | 32 µg/mL | [14][19] |

| 8f | Tricyclic Isoquinoline | Streptococcus pneumoniae | 32 µg/mL | [14][19] |

| Halogenated Phenyl Carbamate (17, 18) | Tetrahydroisoquinoline | Broad-range bacteria | "Remarkable activity" | [20] |

| Chlorophenethyl Carbamate (22) | Tetrahydroisoquinoline | Various fungi | "Greatest activity" | [20] |

Potential Mechanism of Action: PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its deregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[21][22] Numerous heterocyclic compounds, including quinazoline and isoquinoline derivatives, have been developed as inhibitors of key kinases within this pathway, such as PI3K, Akt, and mTOR.[22][23] Therefore, it is a logical pathway to investigate for novel this compound analogs that exhibit antiproliferative activity.

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by test compounds.

References

- 1. wp.uthscsa.edu [wp.uthscsa.edu]

- 2. broadpharm.com [broadpharm.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. atcc.org [atcc.org]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ijrpc.com [ijrpc.com]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 19. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

- 20. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

In-Silico Modeling of Isoquinoline-6-carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the computational approaches driving the discovery and development of Isoquinoline-6-carbonitrile derivatives as promising therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core in-silico modeling techniques, detailed experimental protocols, and a summary of relevant biological data.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The strategic introduction of a carbonitrile group at the 6-position of the isoquinoline ring offers a powerful approach to modulate the compound's physicochemical properties and pharmacological profile, making this compound derivatives a subject of intense research in the quest for novel therapeutics.[2]

This technical guide delves into the in-silico modeling techniques that are pivotal in accelerating the design and optimization of these promising compounds. By leveraging computational power, researchers can predict biological activities, understand structure-activity relationships (SAR), and elucidate the mechanisms of action of this compound derivatives before their synthesis, thereby saving significant time and resources in the drug discovery pipeline.[3]

Core In-Silico Modeling Techniques

A variety of computational methods are employed to model the behavior and properties of this compound derivatives. These techniques can be broadly categorized into structure-based and ligand-based approaches.

Molecular Docking: This technique predicts the preferred orientation of a ligand (the this compound derivative) when bound to a specific protein target. It is instrumental in understanding the binding interactions and predicting the binding affinity of the compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of newly designed derivatives and to identify the key structural features that influence their potency.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is particularly useful for virtual screening of large compound libraries to identify potential hits.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This technique helps to assess the stability of the binding interactions and to understand the conformational changes that may occur upon ligand binding.

Data Presentation: Biological Activity of Isoquinoline Derivatives

The following tables summarize the quantitative data for various isoquinoline derivatives, highlighting their potential as therapeutic agents. While specific data for a broad range of this compound derivatives is still emerging, the data for structurally related compounds provides a valuable reference point.

| Compound Class | Protein Target | Docking Score (kcal/mol) | Reference Compound |

| 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine Derivatives | PI3-Kinase/mTOR | -10.2 to -10.7 | Sapanisertib |

| Quinoline Derivative | HIV Reverse Transcriptase (PDB: 4I2P) | -10.675 | Rilpivirine |

| Chalcone incorporating Thiadiazolyl Isoquinoline | Cyclin-Dependent Kinase 2 (CDK2) | Strong Affinity | Not Specified |

| Chalcone incorporating Thiadiazolyl Isoquinoline | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFRTK) | Strong Affinity | Not Specified |

| Table 1: Comparative Docking Performance of Isoquinoline Derivatives.[4] |

| Compound | R Group | Coupling Reaction | Yield (%) | Target Kinase Family | IC50 (nM) (Hypothetical) |

| 1a | 4-Methoxyphenyl | Suzuki-Miyaura | 85 | Receptor Tyrosine Kinases | 50 |

| 1b | 3-Pyridyl | Suzuki-Miyaura | 78 | Receptor Tyrosine Kinases | 75 |

| 2a | Aniline | Buchwald-Hartwig | 92 | Non-receptor Tyrosine Kinases | 120 |

| 2b | 4-Fluoroaniline | Buchwald-Hartwig | 88 | Non-receptor Tyrosine Kinases | 95 |

| Table 2: Hypothetical Synthesis and Biological Activity of Kinase Inhibitors Derived from 6-Bromoisoquinoline-1-carbonitrile.[5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-silico modeling studies. Below are representative protocols for key experiments.

Molecular Docking Protocol

A standard molecular docking protocol involves several key steps to predict the binding mode and affinity of a ligand to a protein target.[4]

-

Protein and Ligand Preparation:

-

The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB) or generated through homology modeling.

-

The protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning partial charges.[4]

-

The 2D structure of the this compound derivative is sketched and converted to a 3D structure, followed by energy minimization.

-

-

Grid Generation:

-

A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

-

-

Docking Simulation:

-

A docking algorithm is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses.

-

-

Analysis of Results:

-

The docking scores are used to rank the ligands based on their predicted binding affinity.[4]

-